Piperazine Erastin

Solubility Formulation In Vitro Assay

Piperazine Erastin delivers a 16.3-fold improvement in aqueous solubility (1.4 mM vs 0.086 mM for Erastin) and nearly 2-fold greater potency (GI50 0.9 µM vs 1.7 µM), ensuring reproducible dosing in HTS and automated systems. Its validated in vivo efficacy in HT-1080 xenograft models (60 mg/kg) bridges the gap between in vitro mechanism and preclinical proof-of-concept. With confirmed system xc- inhibition (IC50 0.8 µM) and a quantifiable pharmacodynamic biomarker (Ptgs2 upregulation), this is the definitive chemical probe for ferroptosis research.

Molecular Formula C35H41ClN6O4
Molecular Weight 645.2 g/mol
Cat. No. B610113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Erastin
SynonymsPiperazine-Erastin;  Piperazine Erastin;  PiperazineErastin; 
Molecular FormulaC35H41ClN6O4
Molecular Weight645.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
InChIInChI=1S/C35H41ClN6O4/c1-25(2)46-32-12-7-26(22-39-15-13-37-14-16-39)21-31(32)42-33(38-30-6-4-3-5-29(30)35(42)44)23-40-17-19-41(20-18-40)34(43)24-45-28-10-8-27(36)9-11-28/h3-12,21,25,37H,13-20,22-24H2,1-2H3
InChIKeyXGKULGPEBBYKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine Erastin: Quantifiable Procurement Advantages for Ferroptosis Research


Piperazine Erastin is a synthetic analog of the canonical ferroptosis inducer Erastin, belonging to the quinazolinone class of system xc- inhibitors [1]. It was rationally designed to overcome the inherent physicochemical and metabolic limitations of the parent compound while retaining its mechanism of action—namely, inhibition of the cystine/glutamate antiporter system xc-, leading to glutathione depletion and subsequent iron-dependent lipid peroxidation [2]. This compound serves as a key tool for investigating ferroptotic cell death, particularly in cancer models, and is distinguished from its precursors by validated improvements in aqueous solubility and in vitro potency, which directly impact experimental reproducibility and downstream in vivo applications [3].

Why Piperazine Erastin Cannot Be Replaced by Generic Erastin Analogs


While several Erastin derivatives (e.g., Erastin, Imidazole Ketone Erastin/IKE) share a common mechanism of system xc- inhibition, they are not functionally interchangeable for experimental or procurement purposes [1]. The original Erastin molecule suffers from poor aqueous solubility (0.086 mM) and metabolic instability, which can lead to inconsistent dosing in vitro and preclude reliable systemic administration in vivo [2]. Conversely, while IKE exhibits high potency in certain cellular contexts, its distinct physicochemical profile and target engagement kinetics differentiate it from Piperazine Erastin [3]. Generic substitution without accounting for these quantifiable differences in solubility, potency, and validated in vivo efficacy risks experimental failure, irreproducible data, and wasted resources. The following evidence dimensions provide a strict, data-driven basis for the specific selection of Piperazine Erastin over its closest comparators.

Quantitative Differentiation of Piperazine Erastin for Procurement Decisions


Superior Aqueous Solubility of Piperazine Erastin vs. Parent Erastin

A primary limitation of the parent compound Erastin is its poor aqueous solubility, which complicates in vitro assay preparation and limits in vivo formulation options. Piperazine Erastin was specifically designed to address this limitation. Direct comparative measurement shows Piperazine Erastin achieves an aqueous solubility of 1.4 mM, which is a more than 16-fold improvement over Erastin's solubility of 0.086 mM [1]. This enhancement is attributed to the incorporation of a basic piperazine moiety, which improves ionization and overall polarity without compromising target engagement [2].

Solubility Formulation In Vitro Assay Drug Development

Potency Improvement: Piperazine Erastin vs. Erastin in Fibrosarcoma Cells

In comparative cytotoxicity assays using HT-1080 human fibrosarcoma cells, a standard model for ferroptosis research, Piperazine Erastin demonstrates superior potency relative to its parent compound. Piperazine Erastin achieves a 50% growth inhibition (GI50) at a concentration of 0.9 mM, whereas Erastin requires a significantly higher concentration of 1.7 mM to achieve the same effect [1]. This nearly two-fold improvement in potency translates to a lower required working concentration in cell culture experiments.

Cellular Potency GI50 Ferroptosis Cancer Cell Lines

Potency Comparison: Piperazine Erastin vs. Imidazole Ketone Erastin (IKE)

Imidazole Ketone Erastin (IKE) is another prominent Erastin analog known for its high potency. However, comparative data from HT-1080 cells reveals a key differential: Piperazine Erastin exhibits a GI50 of 0.9 mM, while IKE is reported to have a significantly lower GI50 of 310 nM (0.31 µM) in the same cell line [1]. This data highlights that Piperazine Erastin is not a universal substitute for IKE; rather, it occupies a distinct position on the potency spectrum, making it a suitable alternative for studies where a less potent (and potentially more controllable) induction of ferroptosis is desired, or where IKE's extreme potency may lead to rapid, unmanageable cell death kinetics.

Selectivity Potency IKE Comparative Pharmacology

Validated In Vivo Efficacy of Piperazine Erastin in Xenograft Models

A critical differentiator for procurement is the compound's validated in vivo activity. Piperazine Erastin has been shown to prevent tumor formation in an HT-1080 mouse xenograft model when administered at a dose of 60 mg/kg [1]. This effect is accompanied by a significant delay in tumor growth in the piperazine erastin-treated group compared to the vehicle-treated group, providing a functional readout of its anti-tumor activity in a complex organism [2]. This evidence directly supports its use beyond in vitro systems. In contrast, the parent compound Erastin is often limited to in vitro studies due to its poor solubility and metabolic instability, making this in vivo validation a key point of differentiation for Piperazine Erastin.

In Vivo Xenograft Tumor Growth Pharmacodynamics Preclinical

Target Engagement Confirmation via System xc- Inhibition

To confirm that its improved properties do not come at the cost of altered mechanism, Piperazine Erastin's target engagement on system xc- has been quantified. The compound inhibits glutamate release in human CCF-STTG1 astrocytoma cells with an IC50 of 0.8 µM, a direct functional readout of system xc- antiporter inhibition . This provides a quantitative, mechanistic link between the compound and the initiation of ferroptosis, confirming that its improved solubility and potency are achieved without changing its primary target [1].

Mechanism of Action System xc- IC50 Glutamate Release Target Engagement

High-Impact Application Scenarios for Piperazine Erastin Based on Quantitative Evidence


In Vitro Ferroptosis Assays Requiring High Solubility and Potency

The 16.3-fold improvement in aqueous solubility (1.4 mM vs 0.086 mM) and nearly 2-fold improvement in GI50 (0.9 mM vs 1.7 mM) over Erastin makes Piperazine Erastin the superior choice for in vitro experiments demanding precise and reproducible dosing. This is particularly critical in high-throughput screening (HTS) and automated liquid handling systems, where compound precipitation can lead to false negatives and plate-to-plate variability. The enhanced solubility ensures a more uniform and predictable concentration-response relationship, reducing technical artifacts and increasing assay robustness [1].

Transitional Studies from In Vitro to In Vivo Cancer Models

Unlike Erastin, which is largely confined to in vitro use due to solubility and stability constraints, Piperazine Erastin has validated in vivo efficacy. Its ability to prevent tumor formation and significantly delay growth in an HT-1080 xenograft model at 60 mg/kg provides a crucial bridge from cellular mechanism to preclinical proof-of-concept [1]. For laboratories aiming to validate in vitro findings in a live animal model, the procurement of Piperazine Erastin is a logical and data-supported step, mitigating the risk of compound failure upon in vivo translation [2].

Mechanistic Studies of System xc- and Glutathione Metabolism

The quantitative confirmation of system xc- inhibition (IC50 = 0.8 µM for glutamate release in CCF-STTG1 cells) makes Piperazine Erastin a reliable chemical probe for dissecting the roles of cystine import and glutathione synthesis in ferroptosis [1]. Its use is particularly valuable in experiments designed to compare the effects of system xc- inhibition (a Class 1 ferroptosis inducer) with GPX4 inhibition (a Class 2 inducer), such as by RSL3. The compound's defined target engagement allows researchers to attribute specific metabolic and redox changes directly to system xc- blockade [2].

Pharmacodynamic Studies of Ferroptosis Biomarkers In Vivo

Piperazine Erastin administration in mice leads to robust upregulation of Ptgs2 (Cox-2) mRNA in the liver at doses of 10-60 mg/kg, providing a quantifiable pharmacodynamic biomarker of its in vivo activity [1]. This makes the compound an ideal tool for studies aimed at validating new ferroptosis biomarkers or for assessing the pharmacodynamic impact of co-administered agents (e.g., ferroptosis inhibitors like Liproxstatin-1). Researchers can confidently use Piperazine Erastin to generate a robust in vivo ferroptosis signature for their specific model systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine Erastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.